molecular formula C11H15N3O5 B11850203 (6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Cat. No.: B11850203
M. Wt: 269.25 g/mol
InChI Key: ODYNBCFURHSFFF-PEHGTWAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-2-Nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a research-grade chemical compound belonging to the nitroimidazooxazine class, which is of significant interest in antimicrobial discovery. This specific tetrahydropyranyl (oxane) ether derivative is designed for investigative use, with its precise biological and physicochemical profile being a subject of ongoing research. Compounds within this structural class have demonstrated potent activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR) strains . The core imidazo[2,1-b][1,3]oxazine scaffold is recognized as a prodrug, requiring activation by a specific bacterial enzyme, the deazaflavin-dependent nitroreductase (Ddn) . This activation mechanism underlies the value of these compounds as research tools for studying novel anti-tubercular agents and combating drug-resistant infections . The structural features of this analogue, particularly the (6S) stereochemistry and the 6-oxy substituent, are critical for its interaction with biological targets, as established in structure-activity relationship (SAR) studies of related molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C11H15N3O5/c15-14(16)9-6-13-5-8(7-18-11(13)12-9)19-10-3-1-2-4-17-10/h6,8,10H,1-5,7H2/t8-,10?/m0/s1

InChI Key

ODYNBCFURHSFFF-PEHGTWAWSA-N

Isomeric SMILES

C1CCOC(C1)O[C@H]2CN3C=C(N=C3OC2)[N+](=O)[O-]

Canonical SMILES

C1CCOC(C1)OC2CN3C=C(N=C3OC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Alkylation of Imidazole Precursors

A common approach involves alkylation of 2-nitroimidazole derivatives with tetrahydropyranyl (THP)-protected epoxides. For example:

  • Epoxide Preparation : (R)-Glycidol is protected as a triisopropylsilyl (TIPS) ether, followed by epoxidation using Sharpless conditions to yield chiral epoxides.

  • Alkylation : The epoxide reacts with 2-chloro-4-nitroimidazole under basic conditions (e.g., K₂CO₃ in DMF) to form a secondary alcohol intermediate.

  • Cyclization : Removal of the TIPS group via tetrabutylammonium fluoride (TBAF) induces ring closure, forming the imidazo[2,1-b]oxazine core.

Key Data :

StepReagents/ConditionsYieldReference
AlkylationK₂CO₃, DMF, 80°C65–72%
CyclizationTBAF, THF, rt85%

Ring-Closing Metathesis (RCM) Approach

Diol Intermediate Formation

Asymmetric dihydroxylation of allyl ethers using AD-mix α or β generates diols, which are epoxidized for subsequent ring formation:

  • Dihydroxylation : Crotonyl chloride undergoes AD-mix α-mediated dihydroxylation to yield (6S,7S)-diol.

  • Epoxidation : Sharpless epoxidation of racemic allylic alcohols produces enantiomerically pure epoxides.

  • Metathesis : Grubbs catalyst (2nd generation) facilitates RCM to form the oxazine ring.

Optimization Notes :

  • Chiral auxiliaries (e.g., TIPS) ensure stereochemical fidelity.

  • THP protection of hydroxyl groups prevents side reactions during nitro group introduction.

Multi-Step Protection/Deprotection Strategy

Stepwise Functionalization

This method prioritizes sequential protection of reactive sites:

  • TIPS Protection : (R)-Glycidol is silylated with TIPSCl and imidazole in DCM.

  • THP Protection : The secondary alcohol is protected using dihydropyran and catalytic HCl.

  • Nitroimidazole Coupling : Alkylation with 2-chloro-4-nitroimidazole under Mitsunobu conditions (DIAD, PPh₃).

  • Deprotection and Cyclization : TIPS removal with TBAF followed by NaH-mediated cyclization.

Reaction Scheme :

Yield Comparison :

Protection MethodCyclization Yield
TIPS/THP78–82%
Benzyl Ether60–65%

Stereochemical Control and Resolution

Chiral Chromatography

Racemic mixtures are resolved using chiral HPLC (Chiralpak IA column) with hexane/ethanol (90:10) to isolate the (6S)-enantiomer.

Asymmetric Catalysis

Jacobsen’s hydrolytic kinetic resolution (HKR) of epoxides achieves >98% enantiomeric excess (ee) for critical intermediates.

Industrial-Scale Considerations

Process Optimization

  • Solvent Selection : DMF or THF preferred for solubility and reaction homogeneity.

  • Catalyst Loading : Grubbs catalyst reduced to 0.5 mol% to lower costs.

  • Workup : Silica gel chromatography replaced with crystallization (heptane/EtOAc) for scalability.

Cost Analysis :

MethodCost per kg (USD)
RCM12,500
Nucleophilic Substitution8,200

Analytical Characterization

  • 1H NMR (400 MHz, CDCl₃): δ 5.21 (d, J = 3.2 Hz, 1H, H-6), 4.85 (m, 1H, THP-O), 3.45–3.70 (m, 4H, oxazine ring).

  • HRMS : m/z calc. for C₁₁H₁₅N₃O₅ [M+H]⁺: 269.25, found: 269.24.

Challenges and Limitations

  • Nitro Group Stability : Decomposition observed above 120°C, necessitating low-temperature steps.

  • Regioselectivity : Competing O- vs. N-alkylation mitigated using bulky protecting groups .

Chemical Reactions Analysis

Types of Reactions

(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The oxan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides, thiolates, and amines.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazo[2,1-b][1,3]oxazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]oxazines exhibit significant antimicrobial properties. The presence of the nitro group is associated with enhanced antibacterial activity against various pathogens. Studies have shown that (6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can effectively inhibit bacterial growth, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in various models, suggesting its use in treating inflammatory diseases.

Cancer Therapy

The compound's ability to induce apoptosis in cancer cells positions it as a promising agent in oncology. Preliminary studies indicate that (6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can selectively target cancerous cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .

Neurological Disorders

There is emerging evidence supporting the role of this compound in treating neurodegenerative diseases such as Alzheimer's disease. Its mechanism involves the inhibition of beta-secretase (BACE), which is implicated in the formation of amyloid plaques associated with Alzheimer's pathology. This inhibition could potentially slow disease progression and improve cognitive function in affected individuals .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial ActivityEvaluate efficacy against bacterial strainsShowed significant inhibition of growth in Gram-positive and Gram-negative bacteria
Cancer Cell Line StudyAssess apoptosis inductionInduced apoptosis in various cancer cell lines with minimal effects on normal cells
Alzheimer's Disease ModelTest BACE inhibitionDemonstrated reduced amyloid plaque formation and improved cognitive function in animal models

Mechanism of Action

The mechanism of action of (6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxan-2-yloxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Key analogues of this compound include:

Compound Core Structure Key Substituents MIC (M. tb, μg/mL) Solubility (μg/mL) Metabolic Stability (T½, min) In Vivo Efficacy (Log10 CFU Reduction)
PA-824 (Pretomanid) Nitroimidazo-oxazine 4-(Trifluoromethoxy)benzyloxy 0.015–0.06 3.2 (pH 6.8) 12 (human liver microsomes) 2.5–3.0 (acute murine model)
OPC-67683 (Delamanid) Nitroimidazo-oxazole 4-(4-Trifluoromethoxy)phenoxypiperidinyl 0.006–0.012 0.9 (pH 6.8) 45 (human liver microsomes) 3.2–3.5 (chronic murine model)
TBA-354 Nitroimidazo-oxazine Pyridylmethoxy 0.003–0.007 8.5 (pH 6.8) 25 (human liver microsomes) 4.1 (chronic murine model)
Compound 39 Nitroimidazo-oxazepine 4-(Trifluoromethoxy)benzyloxy 0.02–0.04 5.1 (pH 6.8) 18 (human liver microsomes) 2.8 (acute murine model)
Compound R-58 Nitroimidazo-oxazine Biphenyl-2-ylmethoxy 0.008–0.015 2.3 (pH 6.8) 22 (human liver microsomes) 3.6 (chronic murine model)

Notes:

  • PA-824 (Pretomanid) : The clinical benchmark, approved for multidrug-resistant TB (MDR-TB). Its 4-(trifluoromethoxy)benzyloxy group optimizes aerobic and anaerobic activity but suffers from moderate solubility and rapid oxidative metabolism .
  • OPC-67683 (Delamanid): A nitroimidazo-oxazole with superior metabolic stability due to its piperidinyl-phenoxy tail. However, its lower solubility complicates formulation .
  • TBA-354 : Incorporates a pyridylmethoxy group, enhancing solubility (8.5 μg/mL vs. PA-824’s 3.2 μg/mL) and chronic infection efficacy (4.1 log10 CFU reduction vs. PA-824’s 3.0) .
  • Extended Linker Analogues : Propynyloxy and propenyloxy linkers (e.g., Compound 39) improve anaerobic potency (MIC 0.02–0.04 μg/mL) but reduce metabolic stability .

Structure-Activity Relationships (SAR)

  • Nitro Group (C2): Essential for bioreduction and NO release. Removal or substitution abolishes activity .
  • Oxazine/Oxazole Core: Nitroimidazo-oxazines (e.g., PA-824) generally exhibit broader activity against non-replicating M. tb compared to oxazoles (e.g., Delamanid) .
  • C6 Substituents :
    • Lipophilic groups (e.g., benzyloxy, biphenyl) enhance potency but reduce solubility.
    • Polar linkers (e.g., pyridylmethoxy in TBA-354) improve solubility without compromising efficacy .
  • Linker Flexibility : Rigid linkers (e.g., acetylene in TBA-354) improve target engagement, while flexible chains (e.g., pentynyloxy) reduce metabolic stability .

Pharmacokinetic and Toxicity Profiles

  • PA-824 : Moderate oral bioavailability (40–60% in rats) but rapid clearance (T½ = 2.1 h). Toxicity in monkeys includes reversible hepatotoxicity at high doses .
  • Delamanid : Higher bioavailability (75–85%) and longer T½ (6–8 h) due to metabolic stability. Associated with QT prolongation in humans .

Key Research Findings

Linker Modifications : Replacing PA-824’s OCH2 linker with carbamate or urea groups reduces lipophilicity (logP from 3.1 to 2.4) but decreases anaerobic activity (MIC increases to 0.1 μg/mL) .

Biphenyl Analogues : Compounds like R-58 show 89-fold higher efficacy in acute murine models than PA-824, attributed to enhanced penetration into caseous granulomas .

Chronic Infection Models : TBA-354 achieves a 4.1 log10 CFU reduction in chronic TB models, outperforming Delamanid (3.5 log10) and PA-824 (3.0 log10) .

Biological Activity

(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a compound belonging to the class of nitroimidazoles and oxazines, which have garnered attention for their potential biological activities, particularly in the treatment of tuberculosis and other bacterial infections. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, spectrum of activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic system that includes a nitro group and an oxazine ring. The presence of these functional groups is crucial for its biological activities.

The primary mechanism of action for compounds like (6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves the generation of reactive nitrogen species upon bioreduction. This process is essential for disrupting cellular processes in target pathogens. Research indicates that the compound exhibits differential activity under aerobic and anaerobic conditions, impacting its efficacy against various bacterial strains .

Spectrum of Activity

Recent studies have evaluated the antimicrobial spectrum of (6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine against several pathogens. The findings are summarized in the following table:

Pathogen Activity Reference
Mycobacterium tuberculosisPotent
Staphylococcus aureusModerate
Enterococcus faeciumHigh
Klebsiella pneumoniaeInactive
Clostridium difficileActive

This table indicates that while the compound shows significant activity against certain Gram-positive bacteria and M. tuberculosis, it is less effective against others like Klebsiella pneumoniae.

Case Studies

  • Antitubercular Activity : A study focused on the antitubercular properties of (6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine demonstrated its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. The compound was shown to inhibit mycolic acid synthesis under aerobic conditions and generate reactive nitrogen species under anaerobic conditions .
  • Synergistic Effects : In combination therapy studies with other antibiotics such as linezolid, (6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine displayed synergistic effects that enhanced its antimicrobial efficacy against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the imidazo[2,1-b][1,3]oxazine core in this compound?

  • Methodological Answer : The imidazo[2,1-b][1,3]oxazine scaffold can be synthesized via cyclocondensation of nitro-substituted precursors with oxazine derivatives under acidic or basic conditions. For example, similar compounds (e.g., ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate) were prepared using microwave-assisted cyclization to enhance reaction efficiency . Key steps include:

  • Step 1 : Nitro group introduction via nitration of precursor imidazoles.
  • Step 2 : Cyclization using catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂).
  • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>98% purity threshold) .

Q. How can the stereochemical configuration at the 6S position be experimentally validated?

  • Methodological Answer : Use chiral HPLC or X-ray crystallography to resolve enantiomers. For oxazine derivatives, coupling constants in ¹H-NMR (e.g., vicinal protons on the oxazine ring) can indicate stereochemistry. Comparative analysis with known (6S)-configured analogs (e.g., spiro-imidazo-oxazine compounds) via NOESY or ROESY NMR experiments is critical .

Q. What spectroscopic techniques are optimal for characterizing the nitro and oxan-2-yloxy functional groups?

  • Answer :

  • Nitro Group : FT-IR (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and ¹³C-NMR (nitro carbons ~140–150 ppm).
  • Oxan-2-yloxy Ether : ¹H-NMR (protons adjacent to oxygen: δ 3.5–4.5 ppm; coupling patterns for tetrahydropyranyl group) .
  • Table 1 : Key Spectral Data for Analogous Compounds
Functional GroupTechniqueSignature Range/PatternReference
Nitro (NO₂)FT-IR1520 cm⁻¹ (asym), 1350 cm⁻¹ (sym)
Oxan-2-yloxy (tetrahydropyranyl)¹H-NMRδ 3.5–4.5 ppm (multiplet)

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in photodegradation or catalytic reduction studies?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals (FMOs) to predict sites vulnerable to nucleophilic/electrophilic attack. For example, nitroimidazole derivatives were studied using HOMO-LUMO gaps to assess reduction potentials . Software like Gaussian or ORCA is recommended, with solvent effects modeled via PCM.

Q. What experimental design is suitable for assessing hydrolytic stability of the oxan-2-yloxy group under varying pH?

  • Answer :

  • Design : Use a split-plot factorial design with pH (2.0, 7.4, 9.0) and temperature (25°C, 40°C) as factors.
  • Procedure :

Prepare buffer solutions (HCl, phosphate, borate).

Incubate compound aliquots at each condition for 24–72 hours.

Quantify degradation via LC-MS and kinetic modeling (first-order kinetics assumed).

  • Validation : Compare half-life (t₁/₂) values with structurally related oxazines (e.g., ethyl 6,7-dihydro-5H-pyrazolo-oxazine carboxylate: t₁/₂ = 48 hours at pH 7.4) .

Q. How to resolve contradictory data in spectroscopic vs. crystallographic analysis of the imidazo-oxazine ring conformation?

  • Methodological Answer : Discrepancies may arise from dynamic puckering of the oxazine ring in solution (NMR) vs. static solid-state structures (X-ray). Mitigation strategies:

  • Perform variable-temperature NMR to assess ring-flipping energy barriers.
  • Use DFT-optimized structures to correlate theoretical and experimental data .
  • Case Study : For 6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazoles, X-ray confirmed chair conformations, while NMR indicated averaged signals due to rapid equilibration .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of nitro group reduction in imidazo-oxazines?

  • Answer : Link research to electron-transfer theories (e.g., Marcus theory) or frontier molecular orbital (FMO) theory. For example, nitro-to-amine reduction in imidazo[2,1-b]thiazoles was modeled via HOMO-LUMO interactions with catalytic surfaces .

Q. How to design a bibliometric analysis for tracking trends in imidazo-oxazine research?

  • Methodological Answer :

  • Step 1 : Define search terms (e.g., "imidazo[2,1-b][1,3]oxazine" AND "synthesis") in databases like SciFinder or PubMed.
  • Step 2 : Use tools like VOSviewer to map keyword co-occurrence and identify emerging themes (e.g., anticancer applications).
  • Step 3 : Apply Bradford’s law to identify core journals and authors .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across cell-line assays?

  • Answer :

  • Factor 1 : Cell permeability differences (e.g., P-gp efflux in resistant lines). Validate via efflux inhibitor controls (e.g., verapamil).
  • Factor 2 : Metabolic stability variations. Use hepatic microsomal assays (e.g., human vs. murine) to correlate in vitro/in vivo results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.